molecular formula C16H20FN3O2 B4518678 2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide

2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide

Cat. No.: B4518678
M. Wt: 305.35 g/mol
InChI Key: UXCGOXYGRWXCDH-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acetamide Formation: The acetamide group is introduced by reacting the indole derivative with chloroacetyl chloride in the presence of a base like triethylamine.

    Morpholine Substitution: Finally, the morpholine ring is attached through nucleophilic substitution, where the chloroacetamide intermediate reacts with morpholine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the acetamide group can be achieved using lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced acetamide derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, while the morpholine ring can improve its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-((6-fluoro-1H-indol-3-yl)methyl)morpholine
  • 2-(5-fluoro-1-methyl-1H-indol-3-yl)ethanamine
  • 3-((4-(1H-indol-3-ylmethyl)-1-piperazinyl)methyl)-1H-indole

Uniqueness

2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6-position and the morpholine ring enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

2-(6-fluoroindol-1-yl)-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2/c17-14-2-1-13-3-5-20(15(13)11-14)12-16(21)18-4-6-19-7-9-22-10-8-19/h1-3,5,11H,4,6-10,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCGOXYGRWXCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CN2C=CC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide
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2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide
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2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide
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2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide
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2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide
Reactant of Route 6
2-(6-fluoro-1H-indol-1-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide

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